Cas no 50-10-2 (Oxyphenonium Βromide)

Oxyphenonium Βromide structure
Produktname:Oxyphenonium Βromide
Oxyphenonium Βromide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Oxyphenonium bromide
- 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyldiethylmethylazanium bromide
- OxyphenoniuM
- 2-(2-cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethyl-N-methylethanaminium bromide
- 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium,bromide
- 2-[(cyclohexylhydroxyphenylacetyl)oxy]-N,N-diethyl-N-methyl-ethanaminium
- Antrenyl bromide
- diethyl-{2-[(cyclohexyl-hydroxy-phenyl)-acetoxy]-ethyl}-methyl-ammonium,bromide
- Oxifenon
- Oxyphenon
- Spasmophen
- Subranyl
- HMS2052O07
- {2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium bromide
- Oxyphenoniumbromide
- Tox21_110851_1
- Oxyphenonium (bromide)
- Oxyphenonii bromidum [INN-Latin]
- DTXSID4045632
- cyclohexylhydroxyphenylacetic acid diethylmethylaminoethyl ester bromide
- Z1544404024
- diethyl(2-hydroxyethyl)methylammonium alpha-phenylcyclohexaneglycolate bromide
- OXYPHENONIUM BROMIDE [VANDF]
- Q7116109
- Antrenyl (TN)
- HMS3371M04
- CAS-50-10-2
- SMR000058660
- C 5473
- NSC759248
- EN300-122608
- CHEMBL1200906
- Ethanaminium, 2-((cyclohexylhydroxyphenylacetyl)oxy)-N,N-diethyl-N-methyl-, bromide
- MLS001076268
- HMS2230J18
- Oxyphenonium bromide [INN:BAN]
- Oxyphenonium bromide (INN)
- ETHANAMINIUM, 2-((2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETYL)OXY)-N,N-DIETHYL-N-METHYL-, BROMIDE (1:1)
- AKOS030507607
- NCGC00018256-02
- BA-5473
- Tox21_110851
- (+/-)-OXYPHENONIUM BROMIDE
- SR-01000003140-4
- Oxyphenonium bromide [BAN:INN]
- MLS001424168
- D06877
- 50-10-2
- NCGC00018256-06
- NSC-759248
- 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide
- UNII-S9421HWB3Z
- C-5473
- CCG-213986
- Ethanaminium, 2-[(cyclohexylhydroxyphenylacetyl)oxy]-N,N-diethyl-N-methyl-, bromide
- OXYPHENONIUM BROMIDE [MART.]
- Diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenylcyclohexaneglycolate
- Bromure d'oxyphenonium [INN-French]
- Pharmakon1600-01505783
- Opera_ID_1635
- NC00344
- REGID_for_CID_5748
- C21-H34-N-O3.Br
- SR-01000003140
- OXYPHENONIUM BROMIDE [ORANGE BOOK]
- Bromure d'oxyphenonium
- CCG-101094
- C21H34NO3.Br
- OXYPHENONIUM BROMIDE [INN]
- Oxyphenonii bromidum
- EINECS 200-010-7
- S9421HWB3Z
- 2-(2-cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethyl-N-methylethan-1-aminium bromide
- OXYPHENONIUM BROMIDE [WHO-DD]
- phenylcyclohexyloxyacetic acid diethylaminoethyl ester bromomethylate
- HMS3394O07
- DTXCID2025632
- ANTRENYL
- SCHEMBL248890
- Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, alpha-phenylcyclohexaneglycolate
- Bromuro de oxifenonio
- OXYPHENONIUM BROMIDE [MI]
- Oxyfenon
- Antrenil
- MLS000028620
- Bromuro de oxifenonio [INN-Spanish]
- CS-O-02021
- LS-17433
- 2-[(Cyclohexylhydroxyphenylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide
- DIETHYL(2-HYDROXYETHYL)METHYLAMMONIUM BROMIDE .ALPHA.-PHENYLCYCLOHEXANEGLYCOLATE
- MFCD00050259
- oxyphAnonium (cation)
- Bromuro de oxifenonio (INN-Spanish)
- 2-([Cyclohexylhydroxyphenylacetyl]oxy)-N,N-diethyl-N-methylethanaminium bromide
- Bromure d'oxyphenonium (INN-French)
- oxyphenonium bromatum
- NS00078915
- OXYPHENONIUM BROMIDE (MART.)
- Oxyphenonii bromidum (INN-Latin)
- Oxyphenonium ?romide
- A03AB03
- Bromide, Oxyphenonium
- TS-08774
- DA-56522
- UKLQXHUGTKWPSR-UHFFFAOYSA-M
- Oxyphenonium Βromide
-
- Inchi: InChI=1S/C21H34NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1
- InChI-Schlüssel: UKLQXHUGTKWPSR-UHFFFAOYSA-M
- Lächelt: [Br-].CCN(CC)(C)CCOC(=O)C(C1CCCCC1)(O)C2=CC=CC=C2
Berechnete Eigenschaften
- Genaue Masse: 427.17200
- Monoisotopenmasse: 348.253869
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 9
- Komplexität: 409
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 46.5
Experimentelle Eigenschaften
- Farbe/Form: Unsicher
- Dichte: 1.2584 (rough estimate)
- Schmelzpunkt: 189-194° from ethyl acetate + alc
- Siedepunkt: Not available
- Flammpunkt: Not available
- Brechungsindex: 1.6200 (estimate)
- PSA: 46.53000
- LogP: 0.48810
- Dampfdruck: Not available
- Löslichkeit: Unsicher
Oxyphenonium Βromide Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- WGK Deutschland:3
- Code der Gefahrenkategorie: 20/21/22
- Sicherheitshinweise: S36
- RTECS:BP7625000
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R20/21/22
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Oxyphenonium Βromide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122608-0.05g |
{2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium bromide |
50-10-2 | 90% | 0.05g |
$628.0 | 2023-11-13 | |
eNovation Chemicals LLC | Y1251023-50mg |
Oxyphenonium bromide |
50-10-2 | 98% | 50mg |
$180 | 2024-06-06 | |
eNovation Chemicals LLC | Y1251023-100mg |
Oxyphenonium bromide |
50-10-2 | 98% | 100mg |
$205 | 2023-09-04 | |
TRC | O876968-100mg |
Oxyphenonium Βromide |
50-10-2 | 100mg |
$ 92.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20906-500mg |
Oxyphenonium (bromide) |
50-10-2 | 98% | 500mg |
¥895.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-281114-1 g |
Oxyphenonium bromide, |
50-10-2 | ≥98% | 1g |
¥752.00 | 2023-07-10 | |
Enamine | EN300-122608-100mg |
{2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium bromide |
50-10-2 | 90.0% | 100mg |
$757.0 | 2023-10-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-281114-1g |
Oxyphenonium bromide, |
50-10-2 | ≥98% | 1g |
¥752.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-281114A-5g |
Oxyphenonium bromide, |
50-10-2 | ≥98% | 5g |
¥1933.00 | 2023-09-05 | |
eNovation Chemicals LLC | Y1251023-500mg |
Oxyphenonium bromide |
50-10-2 | 98% | 500mg |
$495 | 2023-09-04 |
Oxyphenonium Βromide Verwandte Literatur
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
50-10-2 (Oxyphenonium Βromide) Verwandte Produkte
- 2306254-11-3((2R)-2-ethynylazetidine;hydrochloride)
- 1807069-55-1(2-Chloro-3-methyl-4-nitrobenzylamine)
- 2034521-45-2(N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}isoquinoline-1-carboxamide)
- 2411248-67-2(N-[[1-Ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-ynamide)
- 2408971-08-2(N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide)
- 114703-79-6(cyclohexyl 2-aminoacetate hydrochloride)
- 1803609-95-1(2-{(Cyclohexylmethyl)(methyl)aminomethyl}aniline Dihydrochloride)
- 926217-21-2(N-(2-Aminophenyl)cyclopentanecarboxamide)
- 2694732-54-0(2,4-dichloro-5H-pyrrolo3,2-dpyrimidine-7-sulfonyl chloride)
- 2418694-02-5(lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate)
Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
